

Commercial Suppliers and Technical Guide for Fumaric Acid-d2

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Compound of Interest

Compound Name: Fumaric acid-d2

Cat. No.: B051780

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for **Fumaric acid-d2**, along with its applications and relevant experimental protocols. **Fumaric acid-d2**, a deuterated isotopologue of the Krebs cycle intermediate fumarate, serves as a valuable tracer in metabolic research, enabling detailed investigation of cellular metabolism and enzyme kinetics. Its use in mass spectrometry and NMR spectroscopy allows for precise tracking of metabolic pathways and fluxes.

Commercial Availability

Several reputable chemical suppliers offer **Fumaric acid-d2**, ensuring its accessibility for research purposes. The table below summarizes the offerings from prominent vendors, providing key technical specifications to aid in product selection.

Supplier	Catalog Number(s)	Isotopic Purity (atom % D)	Chemical Purity	Available Quantities	CAS Number
Sigma-Aldrich	486671	98	≥98% (CP)	5 g	24461-32-3
Cambridge Isotope Laboratories, Inc.	DLM-1539	98	98%	0.5 g, 1 g, 5 g	24461-32-3
MedChemExpress	HY-W010689S1	Not Specified	>98%	1 mg, 5 mg	24461-32-3
LGC Standards	CDN-D-1106	98	min 98%	0.25 g	24461-32-3
Santa Cruz Biotechnology	sc-211023	Not Specified	Not Specified	1 g, 5 g	24461-32-3

Core Applications in Research

Fumaric acid-d2 is primarily utilized as a stable isotope tracer in metabolic studies. Its incorporation into cellular pathways allows researchers to:

- Trace the flow of carbon through the Krebs cycle and connected metabolic pathways.[\[1\]](#)
- Quantify metabolic fluxes using mass spectrometry and NMR spectroscopy.[\[2\]](#)
- Serve as an internal standard for the quantification of endogenous fumarate in biological samples.[\[3\]](#)
- Investigate the activity of enzymes involved in fumarate metabolism, such as fumarase.

Experimental Protocols

Metabolic Labeling and Sample Preparation for LC-MS Analysis

This protocol outlines a general procedure for labeling cells with **Fumaric acid-d2** and preparing cell extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).

a. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.
- Replace the standard medium with a medium containing a known concentration of **Fumaric acid-d2**. The concentration and labeling duration will depend on the specific cell type and experimental goals. A typical starting point is 100 μ M to 1 mM for 1 to 24 hours.
- Incubate the cells under their normal growth conditions for the desired labeling period.

b. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a cold extraction solvent, typically 80% methanol, to the cell culture plate.
- Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tube vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
- Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

NMR-based Quantification of Fumarate

Fumaric acid-d2 can be used as an internal standard for the accurate quantification of endogenous fumarate in biological samples by Nuclear Magnetic Resonance (NMR) spectroscopy.^[3]

a. Sample Preparation:

- To a known volume or weight of the biological sample (e.g., cell extract, tissue homogenate), add a precise amount of **Fumaric acid-d2** solution of known concentration.
- Lyophilize the sample to dryness.

- Reconstitute the sample in a known volume of D₂O containing a chemical shift reference standard (e.g., TSP or DSS).

b. NMR Data Acquisition:

- Acquire a 1D proton NMR spectrum of the sample.
- Ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is used to allow for full relaxation of the protons, which is crucial for accurate quantification.[3]

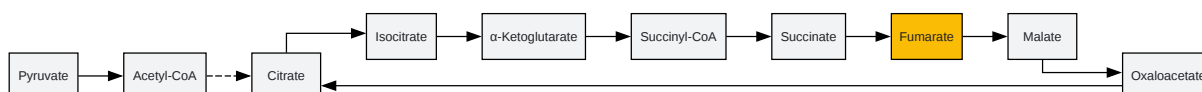
c. Data Analysis:

- Integrate the area of the singlet peak corresponding to the two protons of unlabeled fumarate (typically around 6.5 ppm).[3]
- As **Fumaric acid-d₂** is deuterated at the positions of the protons, it will not produce a signal in the proton NMR spectrum, thus not interfering with the quantification of the endogenous analyte.
- The concentration of endogenous fumarate can be calculated by comparing the integral of its peak to the known concentration of the added internal standard, taking into account the number of protons contributing to each signal.

Visualization of Key Pathways and Workflows

Krebs Cycle (Tricarboxylic Acid Cycle)

The Krebs cycle is a central metabolic pathway for the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents. Fumarate is a key intermediate in this cycle.



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